Torin 2

描述

属性

IUPAC Name |

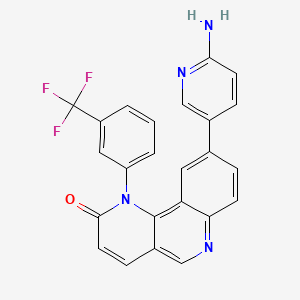

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXEUUYCAYESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679917 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-51-1 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Torin 2: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Torin 2 is a second-generation, ATP-competitive mTOR inhibitor that has demonstrated potent and selective activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition overcomes the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of Akt signaling.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its anti-cancer effects primarily through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that acts as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1]

Inhibition of mTORC1

mTORC1 is a central regulator of protein synthesis and cell growth. Its activation leads to the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] this compound effectively blocks the phosphorylation of these substrates, leading to a global reduction in protein translation and subsequent inhibition of cell growth and proliferation.[2][6]

Inhibition of mTORC2

mTORC2 is a key regulator of cell survival and cytoskeletal organization. One of its primary substrates is Akt, which it phosphorylates at serine 473 (S473), leading to its full activation.[2] By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[2][3] This action is a significant advantage over rapalogs, which do not inhibit mTORC2 and can paradoxically lead to increased Akt signaling through the disruption of a negative feedback loop.[3][4][5]

Off-Target Effects: Inhibition of PIKK Family Kinases

Beyond its potent activity against mTOR, this compound also exhibits inhibitory effects against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ataxia-telangiectasia mutated (ATM), ataxia-telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[2][6][7] These kinases are crucial components of the DNA damage response (DDR). Inhibition of these kinases by this compound can sensitize cancer cells to DNA-damaging agents and radiation therapy.[6]

Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro potency and efficacy of this compound against its primary targets and in various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |

| mTOR | Cellular | 0.25 | p53-/- MEFs | [7] |

| PI3K | Cellular | 200 | p53−/−/mLST8−/− MEFs or PC3 | [7] |

| ATM | Cellular | 28 | PC3 | [7] |

| ATR | Cellular | 35 | PC3 | [7] |

| DNA-PK | Cellular | 118 | PC3 | [7] |

| mTORC1 | In Vitro | 2.1 | - | [8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 / IC50 (nM) | Assay Duration | Reference |

| HCT116 | Colorectal Cancer | 32.19 (GI50) | 72h | [4] |

| MOLM13 | Acute Myeloid Leukemia | <1 (IC50) | - | [7] |

| MOLM14 | Acute Myeloid Leukemia | <1 (IC50) | - | [7] |

| MCF-7 | Breast Cancer | 163.4 (IC50) | - | [9] |

| MDA-MB-231 | Breast Cancer | 1012.8 (IC50) | - | [9] |

| SEM | B-cell Acute Lymphoblastic Leukemia | 70-190 (IC50) | 48h | [3] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 70-190 (IC50) | 48h | [3] |

Cellular Consequences of this compound Treatment

The inhibition of mTOR and other PIKK family kinases by this compound results in a range of cellular effects that contribute to its anti-cancer activity.

-

Cell Cycle Arrest: this compound treatment leads to a G0/G1 phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[3]

-

Induction of Apoptosis: By inhibiting the pro-survival Akt signaling pathway and other mechanisms, this compound induces programmed cell death, or apoptosis, in cancer cells.[3][6]

-

Induction of Autophagy: this compound is a potent inducer of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[2][6] The precise role of this compound-induced autophagy in its anti-cancer efficacy is context-dependent and an area of active research.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting

Objective: To analyze the phosphorylation status of mTOR pathway proteins following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Kinase Assay (In Vitro)

Objective: To directly measure the inhibitory activity of this compound on mTOR kinase.

Protocol:

-

Assay Setup: In a kinase assay buffer, combine recombinant active mTOR enzyme with a specific substrate (e.g., a peptide substrate for S6K).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescence-based assay.

-

Data Analysis: Plot the kinase activity as a function of this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with a well-characterized mechanism of action in cancer cells. Its ability to comprehensively block mTOR signaling, coupled with its off-target effects on other PIKK family members, makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various cancer contexts.

References

- 1. apexprep-dna-plasmid-miniprep.com [apexprep-dna-plasmid-miniprep.com]

- 2. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Torin 1 and Torin 2: A Comparative Analysis for Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. Torin 1 and its successor, Torin 2, are potent and selective ATP-competitive inhibitors of mTOR, offering significant advantages over earlier allosteric inhibitors like rapamycin. This technical guide provides a comprehensive comparison of Torin 1 and this compound, focusing on their biochemical and cellular activities, selectivity, and pharmacokinetic properties to inform researchers, scientists, and drug development professionals.

Core Differences and Key Attributes

Torin 1 was a pioneering ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2. Building on this foundation, this compound was developed as a second-generation inhibitor with an improved pharmacokinetic profile, making it more suitable for in vivo studies and clinical development.[1] The primary distinction lies in this compound's enhanced metabolic stability, bioavailability, and plasma exposure.[2] Furthermore, this compound exhibits a broader inhibitory profile against the Phosphoinositide 3-kinase-like kinase (PIKK) family.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Torin 1 and this compound, facilitating a direct comparison of their potency and selectivity.

Table 1: In Vitro and Cellular Potency

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| Torin 1 | mTOR | Biochemical | 3 nM | N/A |

| mTORC1/2 | Biochemical | 2 - 10 nM | N/A | |

| This compound | mTOR | Cellular (p53-/- MEFs) | 0.25 nM | [5][6] |

| mTORC1 (S6K T389 phos.) | Cellular (HCT-116) | 0.25 nM | [3] | |

| PI3K | Cellular | 200 nM | [5] |

Table 2: Kinase Selectivity Profile

| Compound | Kinase Target | IC50 / EC50 | Selectivity vs. mTOR | Reference |

| Torin 1 | PI3K | ~1,800 nM | ~1000-fold | N/A |

| DNA-PK | Moderately active | N/A | [3] | |

| ATM | Inactive | N/A | [3] | |

| ATR | Inactive | N/A | [3] | |

| This compound | PI3K | 200 nM | ~800-fold | [3][5] |

| DNA-PK | 0.5 nM (biochemical), 118 nM (cellular) | Potent inhibitor | [3][5] | |

| ATM | 28 nM (cellular) | Potent inhibitor | [3] | |

| ATR | 35 nM (cellular) | Potent inhibitor | [3] |

Signaling Pathways and Mechanisms of Action

Both Torin 1 and this compound act as ATP-competitive inhibitors at the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. This dual inhibition leads to a more complete shutdown of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily target mTORC1.

The inhibition of mTORC1 by Torin 1 and this compound prevents the phosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[7] The inhibition of mTORC2 results in the dephosphorylation of AKT at Serine 473, a crucial event for its full activation, thereby impacting cell survival and proliferation.[7]

A key difference in their cellular effects is the broader kinase inhibition profile of this compound. By potently inhibiting other members of the PIKK family, such as ATM, ATR, and DNA-PK, this compound can impact cellular responses to DNA damage, a property not significantly observed with Torin 1.[3][8]

Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by Torin 1 and this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare Torin 1 and this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of Torin 1 and this compound on mTOR kinase.

Materials:

-

Recombinant active mTOR kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

-

ATP (at or near the Km for mTOR)

-

Substrate (e.g., recombinant, inactive S6K1 or 4E-BP1)

-

Torin 1 and this compound (serial dilutions)

-

[γ-³²P]ATP or phosphospecific antibodies for detection

-

96-well plates

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare serial dilutions of Torin 1 and this compound in DMSO, followed by dilution in kinase buffer.

-

In a 96-well plate, add mTOR kinase and the substrate to the kinase buffer.

-

Add the diluted inhibitors to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

For radiometric detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For antibody-based detection: Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate.

-

Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.

Cellular Western Blot Analysis

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling in cells treated with Torin 1 or this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa, cancer cell lines)

-

Cell culture medium and supplements

-

Torin 1 and this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Torin 1 or this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of Torin 1 and this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

Torin 1 and this compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Torin 1 or this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Mandatory Visualizations

The following diagrams provide visual representations of key concepts and workflows related to the study of Torin 1 and this compound.

Torin 1 and this compound are invaluable tools for dissecting the complexities of mTOR signaling. While both are potent dual mTORC1/mTORC2 inhibitors, this compound represents a significant advancement due to its superior pharmacokinetic properties and broader activity against the PIKK family of kinases.[2][3] These characteristics make this compound a more robust tool for in vivo research and a more promising candidate for clinical development. This guide provides a foundational understanding of the key differences between these two important mTOR inhibitors, empowering researchers to make informed decisions in their drug discovery and development efforts.

References

- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

Torin 2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Dysregulation of the mTOR signaling pathway is a frequent occurrence in various human diseases, including cancer, making it a critical target for therapeutic intervention.[1][2] Torin 2 is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 with high affinity.[1][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and experimental protocols for its characterization.

Chemical Properties

This compound, with the chemical name 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one, is an orally bioavailable compound developed to improve upon the pharmacological properties of its predecessor, Torin 1.[5][7][8]

| Property | Value |

| Molecular Formula | C₂₄H₁₅F₃N₄O[6][7] |

| Molecular Weight | 432.4 g/mol [7][8] |

| CAS Number | 1223001-51-1[6][7] |

| Solubility | Soluble in DMSO[6][7] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mTOR kinase domain.[1][5][9] This mode of action allows it to inhibit the kinase activity of both mTORC1 and mTORC2, a significant advantage over allosteric inhibitors like rapamycin, which primarily target mTORC1.[10][11] By inhibiting both complexes, this compound provides a more comprehensive blockade of the mTOR signaling pathway.

The dual inhibition of mTORC1 and mTORC2 by this compound leads to the suppression of downstream signaling pathways that control critical cellular processes. Inhibition of mTORC1 results in the dephosphorylation of its key substrates, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[10][12][13] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a crucial step for full Akt activation, thereby impacting cell survival and proliferation.[10][12][14]

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against mTOR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.

| Target | Assay Type | IC50 / EC50 | Reference |

| mTORC1 | In vitro kinase assay | IC50: 2.1 nM | [6][7] |

| mTOR (cellular) | Western Blot (p-S6K T389) | EC50: 0.25 nM | [6][15] |

| mTOR (cellular) | Western Blot (p-S6K T389) | EC50: 250 pM | [1][9] |

| PI3K (cellular) | Western Blot (p-Akt T308 in Akt S473D mutant cells) | EC50: 200 nM | [6][9] |

| ATM (cellular) | Western Blot (p-Chk2) | EC50: 28 nM | [1][9] |

| ATR (cellular) | Western Blot (p-Chk1 S317) | EC50: 35 nM | [1][9] |

| DNA-PK (cellular) | Western Blot (p-DNA-PK S2056) | EC50: 118 nM | [1][9] |

| DNA-PK | In vitro kinase assay | IC50: 0.5 nM | [15] |

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway with this compound Inhibition

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: mTOR signaling pathway illustrating dual inhibition of mTORC1 and mTORC2 by this compound.

Experimental Workflow: Western Blot for mTOR Pathway Inhibition

This diagram outlines the typical workflow for assessing the effect of this compound on the mTOR signaling pathway using Western blotting.

Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow to 70-80% confluency.[9]

-

Serum-starve cells overnight if necessary to reduce basal pathway activation.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for the desired time (e.g., 1, 2, 4, 24 hours).[6][10]

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-S6K (Thr389)

-

Total S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

2. Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24, 48, or 72 hours.[4][10]

3. MTT Incubation:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

1. Cell Treatment:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle for 24-48 hours.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound is a powerful research tool for investigating the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-driven processes compared to earlier generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cancer and other diseases characterized by dysregulated mTOR signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. rndsystems.com [rndsystems.com]

- 8. 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo(h)(1,6)naphthyridin-2(1H)-one | C24H15F3N4O | CID 51358113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]

- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Torin 2: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torin 2 is a second-generation, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] As a pivotal component of two distinct protein complexes, mTORC1 and mTORC2, mTOR integrates signals from growth factors, nutrients, and cellular energy status.[3] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[1][4] this compound distinguishes itself from first-generation inhibitors (rapalogs) by potently and selectively inhibiting the kinase activity of both mTORC1 and mTORC2, leading to a more comprehensive blockade of the pathway.[5][6] Furthermore, it exhibits activity against other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, including ATM, ATR, and DNA-PK, broadening its biological impact.[7][8][9] This guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its primary effect by directly inhibiting the catalytic activity of mTOR within both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of key downstream substrates, leading to a cascade of cellular effects. Unlike first-generation allosteric inhibitors like rapamycin, which only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling, this compound's ATP-competitive nature ensures a more complete shutdown of mTOR-driven processes.[1][10]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is the principal cascade affected by this compound.

-

mTORC1 Inhibition : this compound treatment leads to the rapid dephosphorylation of mTORC1 substrates, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inactivation of S6K and the activation of 4E-BP1 (through its dephosphorylation) collectively suppress protein synthesis, a critical process for cell growth and proliferation.[6][10]

-

mTORC2 Inhibition : By inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Serine 473 (Ser473), a key event for its full activation.[2][5] This action, combined with the suppression of the S6K-mediated negative feedback loop, prevents the compensatory activation of Akt often seen with rapalogs.[1][11] The inhibition of Akt, a central node for cell survival signaling, contributes significantly to this compound's pro-apoptotic effects.

-

PIKK Family Kinase Inhibition : Beyond mTOR, this compound also inhibits other PIKK family members involved in the DNA damage response (DDR).[7] It has been shown to inhibit ATM, ATR, and DNA-PK, which can sensitize cancer cells to DNA-damaging agents like radiation.[7][9][12]

Quantitative Data Summary

The potency of this compound has been characterized across various kinases and cell lines. The tables below summarize its inhibitory and anti-proliferative activities.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference(s) |

|---|---|---|---|

| mTOR | Cellular | 0.25 | [6][8][9] |

| PI3K | Cellular | 200 | [6][7][9] |

| DNA-PK | Cellular / Biochemical | 118 / 0.5 | [6][7] |

| ATM | Cellular | 28 | [7][8] |

| ATR | Cellular | 35 |[7][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

|---|---|---|---|---|

| NALM-6 | B-precursor ALL | 0.07 - 0.19 | 48 | [1] |

| RS4;11 | B-precursor ALL | 0.07 - 0.19 | 48 | [1] |

| SEM | B-precursor ALL | 0.07 - 0.19 | 48 | [1] |

| TOM-1 | B-precursor ALL | 0.07 - 0.19 | 48 | [1] |

| BV-173 | B-precursor ALL | 0.07 - 0.19 | 48 | [1] |

| MCF-7 | Breast Cancer | 0.163 | 48 | [12] |

| MDA-MB-231 | Breast Cancer | 1.012 | 48 |[12] |

Cellular Consequences of this compound Treatment

The comprehensive inhibition of mTOR signaling by this compound triggers several distinct cellular outcomes.

-

Inhibition of Cell Proliferation and Viability : this compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[1][3] This effect is a direct consequence of inhibiting the pro-growth and pro-survival signals downstream of mTORC1 and mTORC2.

-

Induction of Apoptosis : this compound treatment induces programmed cell death.[1][4][13] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), chromatin condensation, and an increase in Annexin V-positive cells.[1][3][14] The induction of apoptosis is linked to the suppression of Akt-mediated survival pathways.

-

Induction of Autophagy : mTORC1 is a major negative regulator of autophagy. By inhibiting mTORC1, this compound relieves this suppression, leading to the induction of autophagy.[1][13][15] This process can serve as a survival mechanism in some contexts but can also contribute to cytotoxic effects.[1]

-

Cell Cycle Arrest : Treatment with this compound causes cells to arrest in the G0/G1 phase of the cell cycle.[1][3][10] This cytostatic effect is consistent with the role of mTOR in promoting the G1-to-S phase transition through the regulation of protein synthesis and cyclin expression.

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.

Experimental Workflow Overview

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[4]

-

Treatment : Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO).[1][11]

-

Incubation : Incubate the plate for 48 hours at 37°C in a humidified incubator.[1][4]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[4]

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 490-570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phospho-protein Analysis

This protocol assesses the inhibition of specific signaling pathways.

-

Cell Treatment : Culture cells to 70-80% confluency. Treat with the desired concentrations of this compound for a short duration (e.g., 2 hours) to observe signaling changes.[1][11]

-

Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-S6K, anti-phospho-Akt Ser473, total-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the level of apoptosis induced by this compound.

-

Cell Treatment : Seed cells and treat with increasing concentrations of this compound for 24-48 hours.[1][3]

-

Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[14]

-

Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a potent, dual inhibitor of mTORC1 and mTORC2. Its mechanism of action leads to the comprehensive suppression of the PI3K/Akt/mTOR pathway, resulting in reduced protein synthesis, cell cycle arrest at G0/G1, and the induction of both autophagy and apoptosis.[1] Its ability to overcome the feedback activation of Akt gives it a significant advantage over earlier mTOR inhibitors.[1][3] Furthermore, its activity against other PIKK family kinases involved in the DNA damage response suggests potential applications in combination therapies.[3][7] The data and protocols presented in this guide offer a foundational resource for researchers investigating the multifaceted cellular impact of this compound.

References

- 1. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling [jcancer.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. Torin2 Potentiates Anticancer Effects on Adult T-Cell Leukemia/Lymphoma by Inhibiting Mammalian Target of Rapamycin | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. The novel mTOR inhibitor Torin-2 induces autophagy and downregulates the expression of UHRF1 to suppress hepatocarcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Torin 2: A Potent and Selective mTOR Inhibitor with Superiority Over PI3K

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2] Dysregulation of this pathway is a common driver in various human cancers, making its components highly attractive targets for therapeutic intervention.[3][4] Torin 2 is a second-generation, ATP-competitive mTOR inhibitor that demonstrates significant potency and selectivity for mTOR over PI3K, along with an improved pharmacokinetic profile compared to its predecessor, Torin 1.[5][6] This guide provides a detailed examination of this compound's selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Selectivity Profile of this compound

This compound exhibits remarkable selectivity for mTOR over PI3K, a crucial feature for minimizing off-target effects. This selectivity has been quantified through various biochemical and cellular assays, with results consistently demonstrating a significant therapeutic window.

Table 1: Cellular and Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Selectivity (fold) vs. PI3K | Reference(s) |

| mTOR | Cellular (mTORC1) | 0.25 | ~800x | [7][8] |

| mTOR | Biochemical | 2.81 | - | |

| mTORC1 | Biochemical | 2.1 | - | [6] |

| PI3K | Cellular | 200 | 1x | [6][7][8] |

| p110γ (PI3Kγ) | Biochemical | 5.67 | - | [9] |

| hVPS34 | Biochemical | 8.58 | - | [9] |

| PI4Kβ | Biochemical | 18.3 | - | [9] |

| PI3K-C2β | Biochemical | 24.5 | - | [9] |

| PI3K-C2α | Biochemical | 28.1 | - | [9] |

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity. The cellular selectivity is approximately 800-fold for mTOR over PI3K.[5][7][8]

In addition to its primary targets, this compound also shows activity against other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, albeit at higher concentrations than for mTOR.

Table 2: this compound Activity Against Other PIKK Family Kinases

| Target | Assay Type | EC50 (nM) | Reference(s) |

| ATM | Cellular | 28 | [5][10] |

| ATR | Cellular | 35 | [5][10] |

| DNA-PK | Cellular | 118 | [5][10] |

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a complex cascade. Class I PI3Ks are activated by receptor tyrosine kinases, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates AKT and PDK1.[2] Activated AKT then phosphorylates and regulates numerous downstream targets, including the mTORC1 complex.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[3] mTORC1 is a key regulator of protein synthesis, while mTORC2 is involved in activating AKT.[3][4] this compound's ability to inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of mTOR signaling.[7]

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition by this compound.

Experimental Protocols

The determination of this compound's selectivity and potency relies on robust biochemical and cellular assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Methodology:

-

Kinase Source: Purified recombinant mTOR, PI3K isoforms, and other PIKK family kinases.

-

Substrate: A specific peptide or protein substrate for the kinase being tested.

-

Detection: The assay measures the phosphorylation of the substrate, typically using radiolabeled ATP (³²P-ATP or ³³P-ATP) or fluorescence-based methods.

-

Procedure:

-

The kinase is incubated with varying concentrations of this compound.

-

A mixture of the substrate and ATP is added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Cellular Assay (In Situ)

Cellular assays are crucial for confirming that a compound can effectively engage its target within a biological context.

Methodology:

-

Cell Lines: Various cancer cell lines are used, such as p53-/- MEFs or PC3 cells.[5]

-

Principle: The assay measures the phosphorylation status of downstream substrates of mTOR and PI3K as a readout of kinase activity.

-

Procedure:

-

Cells are cultured and then treated with a range of this compound concentrations for a specific duration (e.g., 1 hour).[5]

-

Cells are lysed to extract proteins.

-

Western Blotting: The levels of phosphorylated downstream targets are analyzed by Western blot using phospho-specific antibodies.

-

The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

-

EC50 values are determined by plotting the inhibition of substrate phosphorylation against the this compound concentration.

-

Caption: Workflow for determining this compound's cellular selectivity.

Conclusion

This compound is a highly potent and selective mTOR inhibitor, demonstrating approximately 800-fold greater selectivity for mTOR over PI3K in cellular contexts.[5][7][8] This selectivity is critical for targeted cancer therapy, as it allows for potent inhibition of the mTOR pathway while minimizing the off-target effects associated with broad PI3K inhibition. The well-defined biochemical and cellular assays provide a robust framework for evaluating the activity and selectivity of this compound and other kinase inhibitors. Its favorable pharmacokinetic properties further establish this compound as a valuable tool for both preclinical research and potential clinical applications in oncology.[5][8]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

Torin 2: An In-Depth Technical Guide on its Off-Target Effects on PIKK Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Torin 2, a potent second-generation ATP-competitive mTOR inhibitor, with a specific focus on its activity against the Phosphoinositide 3-kinase-related kinase (PIKK) family. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the PIKK Family

This compound was developed as a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2] It exhibits a superior pharmacokinetic profile compared to its predecessor, Torin 1.[2][3] The PIKK family of serine/threonine protein kinases, to which mTOR belongs, are crucial mediators of cellular responses to genotoxic stress and are involved in processes like DNA damage repair and cell cycle checkpoint control.[4][5] Key members of this family include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4][5] Due to structural similarities in the ATP-binding pocket across the PIKK family, inhibitors designed to target one member may exhibit off-target activity against others. This guide delves into the specifics of this compound's interactions with these critical kinases.

Quantitative Analysis of this compound Kinase Selectivity

This compound, while a potent mTOR inhibitor, demonstrates significant inhibitory activity against other PIKK family members, effectively acting as a pan-PIKK inhibitor at certain concentrations.[1] The following tables summarize the in vitro and cellular inhibitory activities of this compound against key PIKK family kinases and other related kinases.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Notes | Reference(s) |

| mTOR | 2.81 | Biochemical enzymatic kinase assay. | [6] |

| DNA-PKcs | 0.5 | Biochemical enzymatic kinase assay. | [6][7] |

| p110α/p85α (PI3Kα) | 4.68 | Biochemical enzymatic kinase assay. | [7] |

| p110γ (PI3Kγ) | 5.67 | Biochemical enzymatic kinase assay. | [6][7] |

| hVPS34 | 8.58 | Biochemical enzymatic kinase assay. | [6][7] |

| p110δ/p85α (PI3Kδ) | 17.5 | Biochemical enzymatic kinase assay. | [7] |

| PI4Kβ | 18.3 | Biochemical enzymatic kinase assay. | [6][7] |

| PI3K-C2β | 24.5 | Biochemical enzymatic kinase assay. | [6][7] |

| PI3K-C2α | 28.1 | Biochemical enzymatic kinase assay. | [6][7] |

Table 2: Cellular Inhibitory Activity of this compound

| Kinase Target | EC50 (nM) | Cell Line(s) | Notes | Reference(s) |

| mTORC1 | 0.25 | p53-/- MEFs, HCT116 | Measured by inhibition of S6K1 T389 phosphorylation. | [1][2][8] |

| mTORC2 | < 10 | HCT116 | Measured by inhibition of AKT S473 phosphorylation. | [1] |

| PI3K | 200 | p53−/−/mLST8−/− MEFs or PC3 | Measured by inhibition of AKT T308 phosphorylation. | [3][6][8] |

| ATM | 28 | PC3 | Measured in a cellular context. | [1][2][8] |

| ATR | 35 | PC3 | Measured in a cellular context. | [1][2][8] |

| DNA-PKcs | 118 | PC3 | Measured in a cellular context. | [1][2][8] |

Signaling Pathways and Experimental Workflows

PIKK Family Signaling and this compound Inhibition

The following diagram illustrates the central role of PIKK family kinases in response to cellular stress and growth signals, highlighting the primary and off-target inhibitory actions of this compound.

Caption: PIKK signaling and this compound targets.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor's selectivity, such as this compound, involves a multi-step process from initial biochemical assays to cellular and in vivo validation.

Caption: Kinase inhibitor profiling workflow.

Detailed Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro inhibitory concentration (IC50) of this compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., mTOR, DNA-PKcs).

-

Kinase-specific substrate (e.g., a peptide or protein).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).

-

This compound stock solution (in DMSO).

-

Kinase reaction buffer (composition varies by kinase, typically includes MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

-

96-well plates.

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies for ELISA-based methods).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase and its specific substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Cellular Western Blot Analysis for Kinase Inhibition (EC50 Determination)

This protocol describes how to measure the cellular potency (EC50) of this compound by assessing the phosphorylation status of downstream substrates.[1][8]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, PC3) in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).

-

For ATM/ATR/DNA-PKcs inhibition, cells may be stimulated with ionizing radiation (for ATM and DNA-PKcs) or UV radiation (for ATR) prior to lysis.[1]

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target substrates (e.g., anti-phospho-S6K (T389), anti-total-S6K, anti-phospho-AKT (S473), anti-total-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the normalized phosphorylation levels against the this compound concentration to determine the EC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.[8][9][10]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the this compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

-

Conclusion

This compound is a powerful research tool for studying the mTOR signaling pathway. However, its significant off-target activity against other PIKK family kinases, particularly ATM, ATR, and DNA-PKcs, must be carefully considered when interpreting experimental results.[1][11] At higher concentrations, this compound functions as a pan-PIKK inhibitor, which can be exploited to sensitize cancer cells to DNA-damaging agents but also complicates its use as a highly specific mTOR inhibitor.[12] The data and protocols presented in this guide are intended to assist researchers in designing experiments and interpreting data related to the use of this compound, ensuring a more accurate understanding of its biological effects.

References

- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Torin2 Exploits Replication and Checkpoint Vulnerabilities to Cause Death of PI3K-Activated Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling [jcancer.org]

Torin 2: A Dual mTORC1/mTORC2 Inhibitor's Role in Autophagy and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Torin 2, a second-generation ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR). We will delve into its dual-inhibitory action on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), and the subsequent induction of two critical cellular processes: autophagy and apoptosis. This document offers detailed signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound.

Introduction to this compound and the mTOR Signaling Axis

The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.

-

mTORC1: This complex is sensitive to nutrients, energy levels, and growth factors. Its activation promotes anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. Key downstream effectors include S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex is generally regulated by growth factors and is involved in cell survival, metabolism, and cytoskeletal organization. A primary and critical downstream target of mTORC2 is the kinase Akt.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While effective, their incomplete inhibition of mTORC1 and lack of activity against mTORC2 can lead to feedback activation of survival pathways, limiting their therapeutic efficacy.

This compound was developed as a potent and selective ATP-competitive inhibitor, targeting the kinase domain of mTOR. This mechanism allows it to effectively inhibit both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.

This compound-Mediated Induction of Autophagy

Autophagy is a cellular self-degradation process essential for removing damaged organelles, protein aggregates, and invading pathogens to maintain cellular homeostasis. The mTORC1 complex is the primary negative regulator of autophagy.

Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the Unc-51-like kinase 1 (ULK1) complex, a critical initiator of autophagy. By inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of the ULK1 complex (consisting of ULK1, ATG13, and FIP200). This activation of the ULK1 complex initiates the formation of the phagophore, the precursor to the autophagosome, thereby robustly inducing the autophagic process.

This compound-Mediated Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells. The mTOR pathway, particularly through mTORC2 and its downstream effector Akt, is a potent pro-survival signaling network.

Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including BAD and the FOXO family of transcription factors. By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt. In the absence of active Akt, pro-apoptotic proteins are released from inhibition. For instance, dephosphorylated FOXO transcription factors can translocate to the nucleus and induce the expression of genes that promote apoptosis, such as Bim and Puma.

Furthermore, the inhibition of mTORC1 by this compound suppresses the synthesis of short-lived anti-apoptotic proteins like Mcl-1, further sensitizing the cell to apoptotic stimuli. This dual-pronged attack on cell survival pathways makes this compound a potent inducer of apoptosis in many cancer cell lines.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity across various studies and cell lines.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| mTOR IC₅₀ | 0.25 nM | In vitro kinase assay | |

| PI3K IC₅₀ | > 1 µM | In vitro kinase assay | |

| EC₅₀ for p-Akt (S473) Inhibition | ~2 nM | HeLa cells | |

| EC₅₀ for p-S6K (T389) Inhibition | ~2 nM | HeLa cells | |

| EC₅₀ for p-4E-BP1 (T37/46) Inhibition | ~10 nM | HeLa cells | |

| Effective Concentration (Autophagy) | 250 nM - 1 µM | Multiple cell lines | |

| Effective Concentration (Apoptosis) | 250 nM - 2 µM | Multiple cancer cell lines |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Western Blotting for mTOR Pathway Inhibition and Autophagy/Apoptosis Markers

This protocol is for verifying the inhibition of mTORC1 and mTORC2 signaling and detecting markers of autophagy and apoptosis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, U87-MG) at a density of 1x10⁶ cells per 60 mm dish. Allow cells to adhere overnight. Treat cells with vehicle control (DMSO) or varying concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

mTORC1 signaling: p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1.

-

mTORC2 signaling: p-Akt (Ser473), total Akt.

-

Autophagy marker: LC3B (to detect LC3-I and LC3-II).

-

Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.

-

Loading control: GAPDH, β-Actin.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3

This assay measures the progression of autophagy from autophagosome formation to lysosomal degradation.

Methodology:

-

Cell Transfection: Plate cells on glass coverslips. Transfect them with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent. This construct expresses LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP.

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 250 nM) or vehicle. In a parallel experiment, co-treat with a lysosomal inhibitor like Bafilomycin A1 to block autophagosome-lysosome fusion.

-

Cell Fixation: After the desired treatment time (e.g., 6 hours), wash cells with PBS and fix with 4% paraformaldehyde.

-

Imaging: Mount coverslips onto microscope slides. Acquire images using a confocal fluorescence microscope with channels for GFP (green) and mRFP (red).

-

Analysis:

-

Autophagosomes: In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta (merge of green and red).

-

Autolysosomes: Upon fusion with acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists, appearing as red-only puncta.

-

An increase in both yellow and red puncta following this compound treatment indicates increased autophagy. An accumulation of yellow puncta in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

-

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Plate cells and treat with this compound (e.g., 500 nM) or vehicle for a longer duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (loss of membrane integrity).

-

Conclusion

This compound represents a powerful chemical probe for dissecting the complexities of mTOR signaling. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 allows for a more complete and profound cellular response compared to first-generation inhibitors. This dual inhibition effectively triggers two distinct, yet sometimes interconnected, cellular outcomes: the induction of the cytoprotective autophagic response and the promotion of apoptotic cell death. Understanding the molecular mechanisms, quantitative effects, and appropriate experimental methodologies for studying this compound is essential for researchers in cancer biology, cell metabolism, and neurodegeneration, as well as for professionals involved in the development of next-generation mTOR-targeted therapeutics.

An In-Depth Technical Guide to the ATP-Competitive Inhibition of mTOR by Torin 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][3] Torin 2 is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, demonstrating significant advantages over earlier mTOR inhibitors.[1][4] This technical guide provides a comprehensive overview of the ATP-competitive inhibition of mTOR by this compound, including its mechanism of action, impact on mTOR signaling, and detailed experimental protocols for its characterization.

Introduction to mTOR and this compound

mTOR is a key component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][5] mTORC1 regulates processes like protein synthesis and autophagy, while mTORC2 is involved in cell survival and cytoskeletal organization.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when hyperactivated, often contributes to tumorigenesis.[2][3]

This compound was developed as a second-generation mTOR inhibitor to overcome the pharmacological limitations of its predecessor, Torin 1.[1][6] It is a potent and selective ATP-competitive inhibitor, meaning it directly competes with ATP for binding to the kinase domain of mTOR.[1][4] This mechanism allows this compound to inhibit both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin.[5][6]

Mechanism of Action: ATP-Competitive Inhibition

This compound's inhibitory action stems from its ability to bind to the ATP-binding pocket of the mTOR kinase domain.[1] Structural studies have revealed that this compound forms multiple hydrogen bonds within the mTOR active site, specifically with residues V2240, Y2225, D2195, and D2357, which contributes to its high binding affinity.[7] By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of mTOR and the subsequent phosphorylation of its downstream substrates.

One of the notable characteristics of this compound is its slow dissociation from the mTOR kinase, leading to sustained inhibition of mTORC1 and mTORC2 activity.[1][4] This prolonged action is a significant advantage in a therapeutic context.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound against mTOR

| Parameter | Value | Assay Type | Cell Line/System | Reference(s) |

| IC50 (mTOR) | 2.1 nM | Biochemical Kinase Assay | Recombinant mTOR | |

| EC50 (mTORC1) | 0.25 nM (250 pM) | Cellular Assay (pS6K T389) | HCT-116 | [1][4] |

| EC50 (mTORC2) | < 10 nM | Cellular Assay (pAkt S473) | HCT-116 | [1] |

| Cellular Selectivity (mTOR vs. PI3K) | ~800-fold | Cellular Assays | Not specified | [1][8] |

Table 2: Kinase Selectivity Profile of this compound

| Target Kinase | IC50 / EC50 | Assay Type | Reference(s) |

| mTOR | 0.25 nM (EC50) | Cellular | [9] |

| DNA-PK | 0.5 nM (IC50), 118 nM (EC50) | Biochemical, Cellular | [1][9] |

| ATM | 28 nM (EC50) | Cellular | [1][9] |

| ATR | 35 nM (EC50) | Cellular | [1][9] |

| p110γ (PI3K) | 5.67 nM (IC50) | Biochemical | [9] |

| hVPS34 | 8.58 nM (IC50) | Biochemical | [9] |

| PI4Kβ | 18.3 nM (IC50) | Biochemical | [9] |

| PI3K-C2β | 24.5 nM (IC50) | Biochemical | [9] |

| PI3K-C2α | 28.1 nM (IC50) | Biochemical | [9] |

| PI3K | 200 nM (EC50) | Cellular | [8][9] |

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

Experimental Workflow: ATP-Competitive Kinase Assay

The following diagram outlines a typical workflow to determine the ATP-competitive nature of an inhibitor like this compound.

Detailed Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted for determining the IC50 of this compound against mTORC1.

1. Immunoprecipitation of mTORC1:

-